

synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde from barbituric acid

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Compound of Interest

Compound Name: 2,4,6-Trichloropyrimidine-5-carbaldehyde

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Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde: A Technical Guide

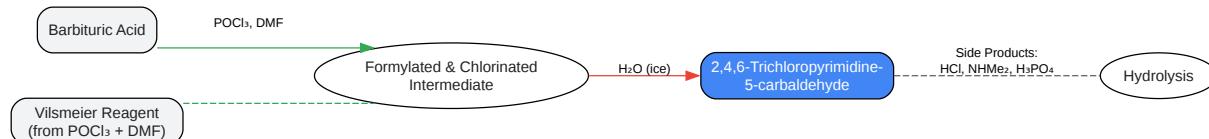
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2,4,6-trichloropyrimidine-5-carbaldehyde**, a crucial intermediate in the development of various bioactive compounds, starting from the readily available barbituric acid. The process involves a one-pot reaction that combines a Vilsmeier-Haack formylation with a chlorination step, offering an efficient route to this versatile building block.

Core Synthesis Pathway

The synthesis proceeds through a simultaneous formylation and chlorination of barbituric acid using a mixture of phosphoryl chloride (POCl_3) and dimethylformamide (DMF). This reaction, a modification of the classical Vilsmeier-Haack synthesis, introduces a formyl group at the 5-position of the pyrimidine ring while concurrently replacing the hydroxyl groups with chlorine atoms.

The overall reaction can be summarized as follows:

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Caption: Synthetic route to **2,4,6-trichloropyrimidine-5-carbaldehyde**.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **2,4,6-trichloropyrimidine-5-carbaldehyde** from barbituric acid.

| Parameter | Value | Reference |
|------------------------------------------|-----------------------------|-----------|
| Reactants | | |
| Barbituric Acid | 12.8 g (100 mmol) | |
| Phosphoryl Chloride (POCl ₃) | 66 mL (710 mmol) | |
| Dimethylformamide (DMF) | 9.32 mL (100 mmol) | |
| Reaction Conditions | | |
| Temperature | 85°C | |
| Reaction Time | 20 hours | |
| Product Information | | |
| Yield | 10 g (46%) | |
| Melting Point | 130-131°C | |
| Appearance | Yellowish-white precipitate | |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of **2,4,6-trichloropyrimidine-5-carbaldehyde**.

Materials:

- Barbituric acid
- Phosphoryl chloride (POCl_3)
- Dimethylformamide (DMF), dried over molecular sieves
- Ice
- Sodium metabisulphite (for purification)

Equipment:

- 3-necked round-bottomed flask
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Ice bath
- Büchner funnel
- Fume hood

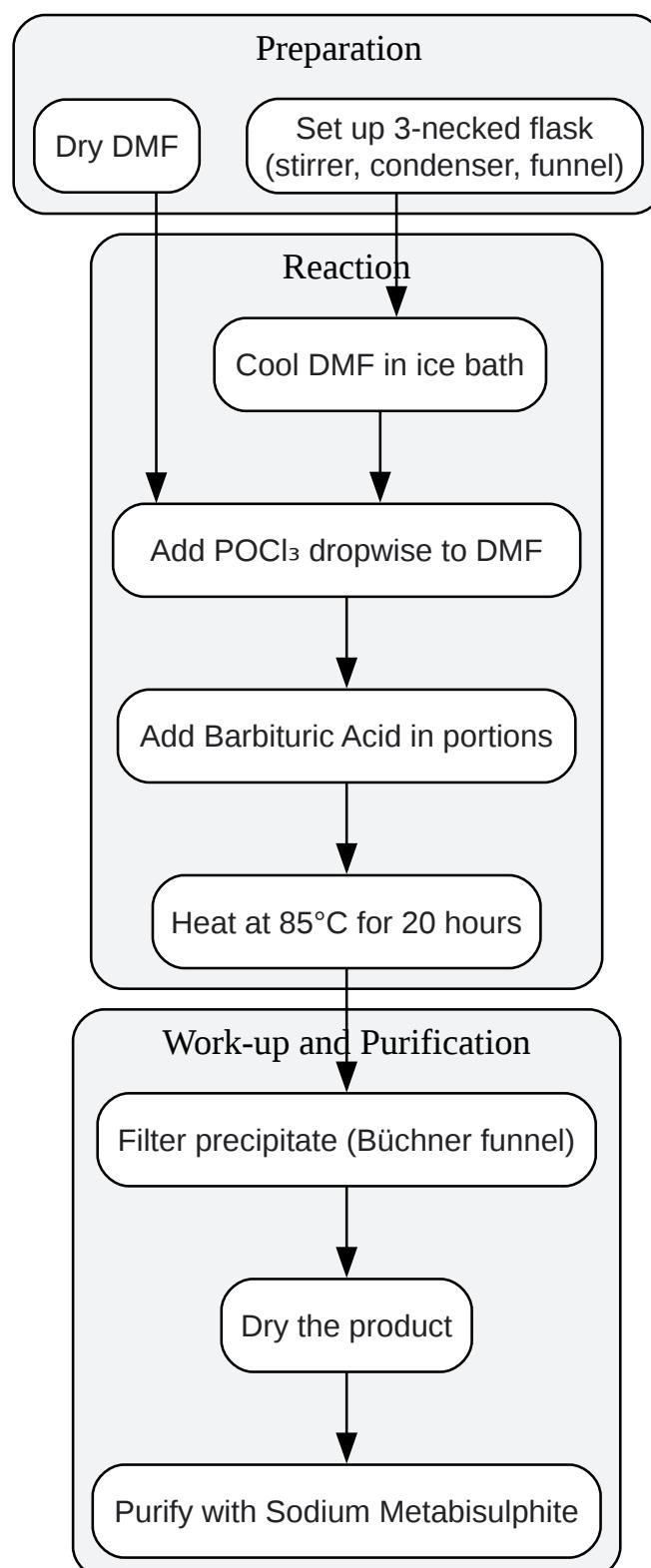
Procedure:

- Vilsmeier Reagent Formation: In a 3-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, slowly add 66 mL (710 mmol) of POCl_3 dropwise to 9.32 mL (100 mmol) of dried DMF under continuous stirring in an ice bath. This step should be performed in a fume hood due to the evolution of HCl vapors.

- **Addition of Barbituric Acid:** After cooling the POCl_3 -DMF mixture in the ice bath, add 12.8 g (100 mmol) of barbituric acid in portions under vigorous stirring. The mixture will solidify and change color from orange-yellow to yellowish-white.
- **Reaction:** Maintain the mixture at a temperature of 85°C for 20 hours. Strict control over reaction time and temperature is crucial for achieving high yields.
- **Work-up and Isolation:** After the reaction period, a yellowish-white precipitate of **2,4,6-trichloropyrimidine-5-carbaldehyde** will form. Filter the precipitate using a Büchner funnel and then dry the product.
- **Purification:** The crude product can be purified using sodium metabisulphite.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.



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Caption: Step-by-step experimental workflow for the synthesis.

Mechanism and Considerations

The reaction is initiated by the formation of the Vilsmeier reagent, an electrophilic species, from the reaction of POCl_3 and DMF.^{[1][2][3]} This reagent then attacks the electron-rich barbituric acid ring, leading to formylation at the 5-position. The excess POCl_3 serves as both a reactant and a solvent, facilitating the chlorination of the hydroxyl groups on the pyrimidine ring to yield the final trichlorinated product.

It is important to note that a high molar ratio of POCl_3 to barbituric acid (in this case, approximately 7:1) is required to provide sufficient chlorine atoms for the nucleophilic substitution. The reaction is sensitive to temperature and time, and careful control of these parameters is essential for optimal results. The procedure should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and the evolution of HCl gas.

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